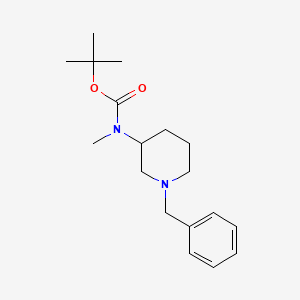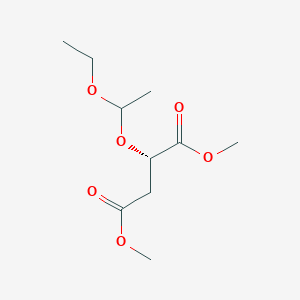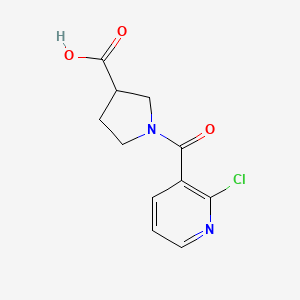
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is part of a larger structure that includes a 2-chloronicotinoyl group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid” are not detailed in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate : This compound, a water-soluble nitrogen-containing carboxylic acid, is significant as an intermediate in small molecule anticancer drugs. Its synthesis was optimized with a total yield of 83.3%, highlighting its potential in pharmaceutical applications (Xiong et al., 2018).
- C-H Functionalization of Cyclic Amines : Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoting the generation of a conjugated azomethine ylide, leads to the formation of ring-fused pyrrolines, which are key in producing pyrroles or pyrrolidines (Kang et al., 2015).
Structural and Physical Properties
- Polymorphism and Phase Transitions : The study of 3-chloroisonicotinic acid, closely related to chloronicotinoyl compounds, reveals insights into polymorphism and solid-to-solid phase transitions. Understanding these properties is crucial for solid-state structure-property relationship studies (Long et al., 2015).
- NMR and Mass Spectral Characterization : The structural characterization of spiro[pyrrolidine-2,3′-oxindoles] through NMR and mass spectral studies is essential for understanding the molecular configuration of compounds with pyrrolidine-3-carboxylic acid derivatives (Laihia et al., 2006).
Applications in Drug Synthesis
- Synthesis of Pyrazolo[3,4-b]pyridines : The reaction of 2-chloronicotinoyl chloride with acetyl or benzoyl acetate leads to pyrazolo[3,4-b]pyridine derivatives, indicating potential in drug synthesis and pharmaceutical research (Melani et al., 1988).
Other Relevant Studies
- Pd-Catalyzed Cross-Coupling Reactions : The cross-coupling reaction of pyridine carboxylic acid chlorides with alkylzinc reagents in the presence of Pd(phen)Cl2 demonstrates the chemical versatility and potential for various synthetic applications (Iwai et al., 2009).
Biochemical Analysis
Biochemical Properties
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with a range of biomolecules, enhancing its potential as a pharmacophore . This compound has been shown to interact with enzymes such as cholinesterases and carbonic anhydrases, influencing their activity and potentially leading to therapeutic effects . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering their function and downstream effects. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the compound may inhibit cholinesterase activity by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific context and experimental conditions. In some cases, prolonged exposure to this compound may lead to adaptive changes in cellular responses, such as alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis or induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization, accumulation, and overall bioavailability. For example, the compound may be transported across cell membranes by specific solute carriers or bind to intracellular proteins that facilitate its distribution to target sites. The efficiency of these processes can impact the compound’s therapeutic potential and pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNKNYUWLRVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


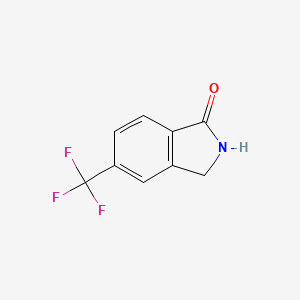


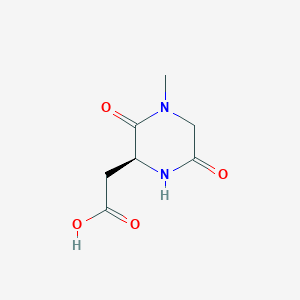

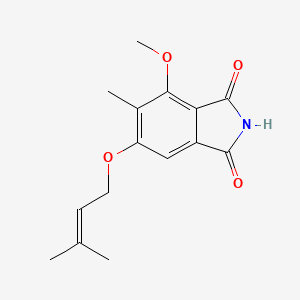


![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)

